1-(3-Chloroisoquinolin-6-yl)ethanone
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
Compounds structurally similar to "1-(3-Chloroisoquinolin-6-yl)ethanone" have been synthesized and characterized, with studies focusing on their crystal structures, spectroscopic properties, and computational analyses. For instance, Murugavel et al. (2016) synthesized a related chloroquinoline derivative, demonstrating its structure through spectroscopic methods and density functional theory (DFT) computations. This work highlights the compound's potential as a building block in organic synthesis and material science due to its interesting electronic and structural properties (Murugavel, Stephen, Subashini, Reddy, & Ananthakrishnan, 2016).
Antioxidant and Biological Activities
Chloroquinoline derivatives have shown promising biological activities, including antioxidant, antidiabetic, antibacterial, and antifungal properties. Murugavel et al. (2017) explored novel chloroquinoline derivatives for their antioxidant activity, revealing their potential in managing oxidative stress-related conditions. These compounds also exhibited significant CT-DNA binding properties, suggesting their applicability in DNA-targeted therapies. Molecular docking studies indicated their potential as anti-diabetic agents by inhibiting specific proteins involved in glucose metabolism (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).
Antimicrobial and Cytotoxic Activities
A series of related compounds have been synthesized and evaluated for their antimicrobial and cytotoxic activities. For example, Kumar and Vijayakumar (2017) synthesized arylsulfonamide-based quinolines that showed significant antibacterial and antifungal activities against various strains. One compound demonstrated notable DPPH radical scavenging activity, while others showed considerable activity against specific fungi and bacteria, highlighting their potential as antimicrobial agents (Kumar & Vijayakumar, 2017).
Electronic and Optical Properties
The electronic and optical properties of chloroquinoline derivatives have also been a subject of interest. Halim and Ibrahim (2017) synthesized a novel heteroannulated chromone derivative, performing extensive DFT calculations and spectroscopic analyses to explore its electronic structure and nonlinear optical properties. This study provides insights into the material's potential applications in optoelectronic devices due to its favorable electronic absorption spectra and NLO properties (Halim & Ibrahim, 2017).
Safety and Hazards
Properties
IUPAC Name |
1-(3-chloroisoquinolin-6-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-3-9-6-13-11(12)5-10(9)4-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEHIVQYNGSJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=NC=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.